

# Neuraminidase-IN-10 intellectual property and patent status

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Neuraminidase-IN-10 |           |
| Cat. No.:            | B12393683           | Get Quote |

## **In-Depth Technical Guide: Neuraminidase-IN-10**

For Researchers, Scientists, and Drug Development Professionals

## Core Tenet: Intellectual Property and Patent Status of Neuraminidase-IN-10

As of late 2025, a comprehensive search of public patent databases and scientific literature did not yield specific patent filings for a compound explicitly named "Neuraminidase-IN-10" or directly associated with its CAS number, 2685786-29-0. The molecular formula of this compound is C26H34N2O5S. It is plausible that intellectual property rights for this compound exist under a different chemical name, are part of a broader patent application that does not specifically name "Neuraminidase-IN-10," or the patent application has not yet been made public.

In the broader context of neuraminidase inhibitors, the intellectual property landscape is well-established, with numerous patents covering composition of matter, methods of use, and synthesis processes for approved drugs like Oseltamivir, Zanamivir, Peramivir, and Laninamivir. These patents generally claim novel chemical scaffolds that interact with the highly conserved active site of the influenza neuraminidase enzyme. Licensing agreements between pharmaceutical companies and research institutions are common for the development and commercialization of these antiviral agents.



A publication from 2017 mentions a compound with the same molecular formula, C26H34N2O5S, and notes that it had only been described in a patent at that time.[1] However, specific details of that patent are not provided. Researchers and drug development professionals interested in **Neuraminidase-IN-10** are advised to conduct a thorough freedom-to-operate analysis.

## **Quantitative Data Summary**

**Neuraminidase-IN-10** is a potent inhibitor of influenza virus neuraminidase. The following tables summarize the available in vitro efficacy data for this compound against various influenza strains.

Table 1: Neuraminidase Enzyme Inhibition (IC50)

| Influenza Strain | IC50 (nM) |
|------------------|-----------|
| H1N1             | 2.6       |
| H5N1             | 5.1       |
| H5N8             | 1.65      |

Data sourced from commercial supplier MedChemExpress.[2][3]

Table 2: Antiviral Activity in Cell Culture (EC50)

| Cell Line                              | Influenza Strain | EC50 (μM)   |
|----------------------------------------|------------------|-------------|
| Chicken Embryonic Fibroblasts (CEFs)   | H5N1             | 7.28        |
| H5N8                                   | 0.71             |             |
| Madin-Darby Canine Kidney (MDCK) Cells | H1N1             | 0.04 ± 0.04 |
| H5N8                                   | 28.70 ± 1.61     |             |

Data sourced from commercial supplier MedChemExpress.[2]



Table 3: In Vivo Efficacy in a Chicken Embryonated Egg Model

| Influenza Strain | Dosage | Survival Rate |
|------------------|--------|---------------|
| H5N1             | 2.5 mM | 100%          |
| 10 mM            | 40%    |               |
| H5N8             | 2.5 mM | 100%          |
| 10 mM            | 100%   |               |

**Neuraminidase-IN-10** demonstrated a dose-dependent protective effect against H5N1 and H5N8 strains in this model. Data sourced from commercial supplier MedChemExpress.[2]

## **Experimental Protocols**

While specific experimental protocols for the generation of the above data on **Neuraminidase-IN-10** are not publicly available, the following are detailed, standard methodologies for the key experiments cited.

## Fluorometric Neuraminidase Inhibition Assay

This assay is widely used to determine the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50% (IC50).

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

#### Materials:

- Neuraminidase-IN-10
- Influenza virus stock (e.g., H1N1, H5N1, H5N8)
- MUNANA substrate
- 4-Methylumbelliferone (4-MU) standard



- Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- Black, flat-bottom 96-well plates
- Fluorometer

#### Procedure:

- Preparation of Reagents:
  - Prepare serial dilutions of **Neuraminidase-IN-10** in assay buffer.
  - Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate cleavage over the assay period.
  - Prepare a working solution of MUNANA in assay buffer.
- Assay Setup:
  - In a 96-well plate, add the serially diluted Neuraminidase-IN-10.
  - Add the diluted virus to each well containing the inhibitor and incubate at room temperature for 30 minutes.
  - Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.
- Incubation and Measurement:
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
  - Stop the reaction by adding the stop solution.
  - Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
- Data Analysis:



- Generate a standard curve using the 4-MU standard.
- Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5][6][7][8]

## **Antiviral Activity Assay in MDCK Cells**

This cell-based assay determines the effective concentration of an antiviral compound that inhibits virus replication by 50% (EC50).

Principle: MDCK cells are susceptible to influenza virus infection. The ability of **Neuraminidase-IN-10** to protect these cells from virus-induced cytopathic effects (CPE) or to reduce the viral yield is measured.

#### Materials:

- Neuraminidase-IN-10
- MDCK cells
- Influenza virus stock
- Cell culture medium (e.g., DMEM) with supplements
- Infection medium (serum-free medium with TPCK-trypsin)
- Reagents for quantifying cell viability (e.g., MTS or neutral red) or viral load (e.g., plaque assay, TCID50, or RT-qPCR)

#### Procedure:

- Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
- Infection:
  - Wash the cell monolayers with phosphate-buffered saline (PBS).



- Pre-incubate the cells with serial dilutions of Neuraminidase-IN-10 in infection medium for 1 hour at 37°C.
- Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza virus.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.
- · Quantification:
  - CPE Reduction: Assess cell viability using a suitable assay (e.g., MTS assay). The absorbance is proportional to the number of viable cells.
  - Viral Yield Reduction: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
- Data Analysis:
  - Calculate the percentage of protection or inhibition for each concentration of Neuraminidase-IN-10.
  - Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][10][11][12]
     [13]

## In Vivo Efficacy in a Chicken Embryonated Egg Model

This model is used to assess the antiviral activity of a compound in a living system.

Principle: Fertilized chicken eggs support the replication of many influenza virus strains. The ability of **Neuraminidase-IN-10** to protect the embryos from virus-induced mortality is evaluated.

#### Materials:

- Neuraminidase-IN-10
- 10- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs



- Influenza virus stock
- · Egg candler
- · Sterile syringes and needles

#### Procedure:

- Egg Preparation: Candle the eggs to locate the allantoic cavity and mark the injection site. Disinfect the eggshell.
- Inoculation:
  - Prepare a mixture of the influenza virus and the desired concentration of Neuraminidase-IN-10.
  - Inject the virus-compound mixture into the allantoic cavity of the eggs.
  - Include control groups (virus only, compound only, and mock-infected).
- Incubation: Incubate the eggs at 37°C for 48-72 hours.
- Monitoring: Candle the eggs daily to monitor embryo viability.
- Data Analysis:
  - Record the number of surviving embryos in each group.
  - Calculate the survival rate for each treatment group.[14][15][16][17][18]

## **Visualizations**

Signaling Pathway: Influenza Virus Release and Neuraminidase Inhibition





Released Progeny Virion

Click to download full resolution via product page

Caption: Influenza virus release and the inhibitory action of Neuraminidase-IN-10.

## **Experimental Workflow: Neuraminidase Inhibition Assay**





Click to download full resolution via product page

Caption: Workflow for a fluorometric neuraminidase inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. journals.asm.org [journals.asm.org]
- 11. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research -PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Influenza Virus Propagation in Embryonated Chicken Eggs PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avian Influenza Virus Isolation, Propagation, and Titration in Embryonated Chicken Eggs | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Influenza Virus Propagation in Embryonated Chicken Eggs [jove.com]
- 18. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Neuraminidase-IN-10 intellectual property and patent status]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393683#neuraminidase-in-10-intellectual-propertyand-patent-status]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com